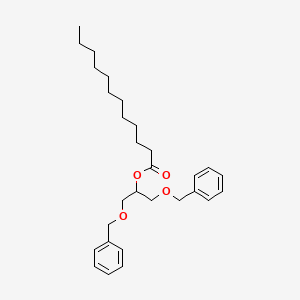
1,3-Di-O-benzyl-2-O-lauroylglycerol
Overview
Description
“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a chemical compound with the molecular formula C29H42O4 . It is also known by other names such as “Glycerol 1,3-Dibenzyl Ether 2-Laurate” and "1,3-Bis(benzyloxy)isopropyl Dodecanoate" .
Molecular Structure Analysis
The molecular structure of “1,3-Di-O-benzyl-2-O-lauroylglycerol” consists of 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms . The systematic name for this compound is "1,3-Bis (benzyloxy)-2-propanyl laurate" .Physical And Chemical Properties Analysis
“1,3-Di-O-benzyl-2-O-lauroylglycerol” is a clear liquid at 20°C . It has a density of 1.0±0.1 g/cm3, a boiling point of 552.2±45.0 °C at 760 mmHg, and a flash point of 231.3±28.8 °C . The compound has a molar refractivity of 135.0±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 447.1±3.0 cm3 .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Synthesis and Structure Analysis : The synthesis of 1,3-Di-O-benzyl-2-O-lauroylglycerol involves specific chemical reactions. For example, Plackett (1964) described the synthesis of a related compound, 1,3-di-O-(glycerol-3'-phosphoryl) glycerol, which could provide insights into the synthesis methods and molecular structure of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Plackett, 1964).
Biochemistry and Physiology
- Absorption and Metabolism Studies : Åkesson et al. (1978) investigated the absorption of similar synthetic acylglycerols in rats, which could be relevant for understanding the metabolism of 1,3-Di-O-benzyl-2-O-lauroylglycerol in biological systems (Åkesson et al., 1978).
Chemical Reactions and Derivatives
- Chemical Reactions and Derivatives : Bella, Jackson, and Walton (2004) explored the ring closures of unsaturated carbamoyl radicals derived from a related compound, providing insights into the chemical behavior and potential derivatives of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Bella, Jackson, & Walton, 2004).
Biochemical Properties and Applications
Understanding Biochemical Properties : Yue, Zhang, and Zhang (2006) investigated the acyl migration during the debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols, which is directly relevant to understanding the stability and reactivity of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Yue, Zhang, & Zhang, 2006).
Antifungal Applications : Zhang et al. (2020) studied the antifungal effects of triglycerol monolaurate synthesized by Lipozyme 435-mediated esterification. This research could indicate the potential antifungal applications of 1,3-Di-O-benzyl-2-O-lauroylglycerol (Zhang et al., 2020).
Lipase-Catalyzed Synthesis : Meng et al. (2014) researched the efficient synthesis of 1,3-diacylglycerols by lipase immobilized on nano-sized magnetite particles, providing valuable information on the enzymatic synthesis methods that could be applicable to 1,3-Di-O-benzyl-2-O-lauroylglycerol (Meng et al., 2014).
Food Industry Applications : Agapay, Go, and Ju (2021) explored the synthesis of structured triglycerides via a bottom-up process. This research can shed light on the potential use of 1,3-Di-O-benzyl-2-O-lauroylglycerol in creating structured lipids for food or nutraceutical applications (Agapay, Go, & Ju, 2021).
properties
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-yl dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-2-3-4-5-6-7-8-9-16-21-29(30)33-28(24-31-22-26-17-12-10-13-18-26)25-32-23-27-19-14-11-15-20-27/h10-15,17-20,28H,2-9,16,21-25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRAWECRZFFMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659771 | |
| Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-O-benzyl-2-O-lauroylglycerol | |
CAS RN |
519177-07-2 | |
| Record name | 1,3-Bis(benzyloxy)propan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



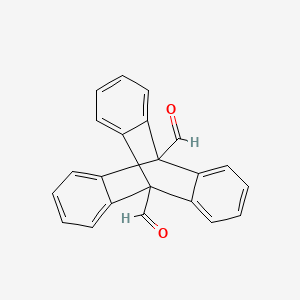
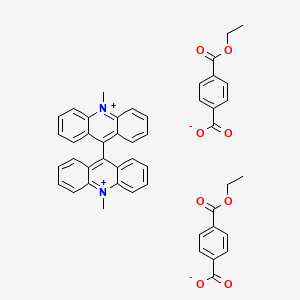
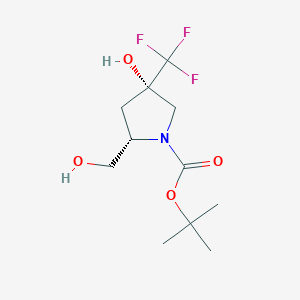
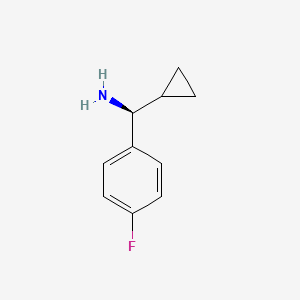
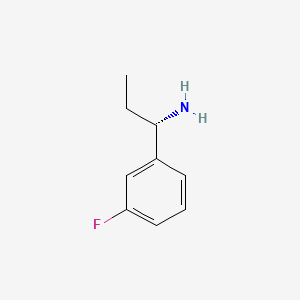
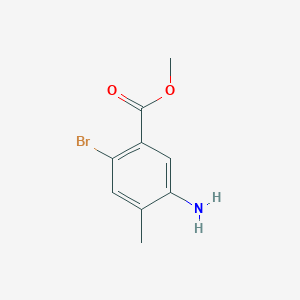
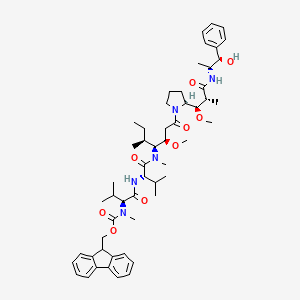
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)
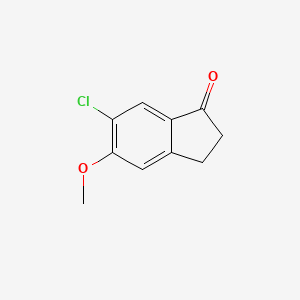
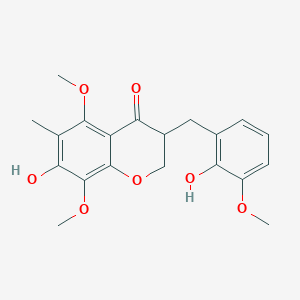
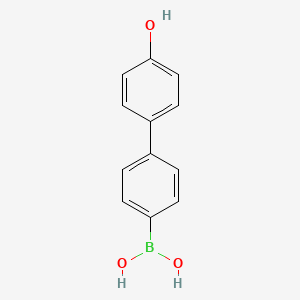
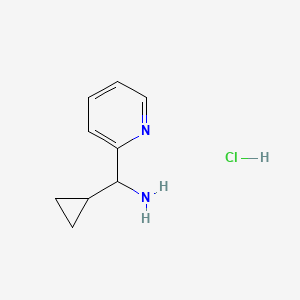
![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)